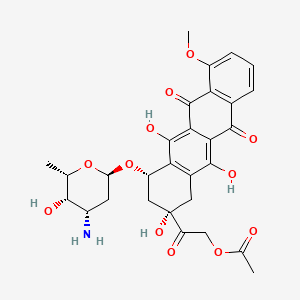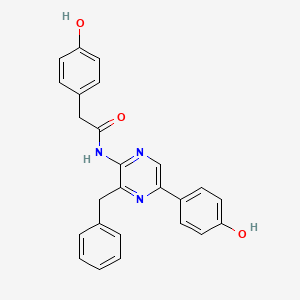
Coelenteramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La coelenteramida es un compuesto fascinante conocido por su papel en la bioluminiscencia. Es el producto oxidado, u oxiluciferina, de las reacciones bioluminiscentes en muchos organismos marinos que utilizan coelenterazina. Este compuesto fue aislado por primera vez de la medusa Aequorea victoria, donde participa en la emisión de luz azul después de que el organismo es estimulado . La coelenteramida es un derivado de aminopirazina y juega un papel crucial en los sistemas bioluminiscentes de varias especies marinas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de la coelenteramida generalmente implica la oxidación de la coelenterazina. Este proceso se puede lograr a través de varias reacciones químicas, que a menudo involucran el uso de agentes oxidantes en condiciones controladas. Las rutas sintéticas específicas pueden variar, pero generalmente requieren un control preciso de los parámetros de reacción para garantizar la formación correcta de la coelenteramida.
Métodos de Producción Industrial: La producción industrial de coelenteramida es menos común debido a sus aplicaciones especializadas. Cuando se produce a gran escala, el proceso implica la oxidación cuidadosa de la coelenterazina utilizando reactivos y equipos de calidad industrial. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, a menudo involucrando pasos como la purificación mediante cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones: La coelenteramida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La reacción principal que forma la coelenteramida a partir de la coelenterazina.
Reducción: En ciertas condiciones, la coelenteramida se puede reducir nuevamente a coelenterazina.
Sustitución: Varias reacciones de sustitución pueden modificar los grupos funcionales en la molécula de coelenteramida.
Reactivos y Condiciones Comunes:
Agentes Oxidantes: Como el peróxido de hidrógeno o el oxígeno molecular, se utilizan comúnmente en la oxidación de la coelenterazina.
Agentes Reductores: Como el borohidruro de sodio, se pueden utilizar para reacciones de reducción.
Catalizadores: Se pueden emplear varios catalizadores para facilitar reacciones específicas.
Productos Principales: El producto principal de la oxidación de la coelenterazina es la coelenteramida. Las reacciones posteriores pueden conducir a la formación de otros derivados, dependiendo de los reactivos y las condiciones utilizadas.
Aplicaciones Científicas De Investigación
La coelenteramida tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina:
Estudios de Bioluminiscencia: Se utiliza ampliamente en el estudio de organismos bioluminiscentes y los mecanismos subyacentes a sus reacciones emisoras de luz.
Detección de Iones de Calcio: La coelenteramida, en combinación con la aequorina, se utiliza para medir las concentraciones de iones de calcio en muestras biológicas.
Detección de Especies Reactivas de Oxígeno: Se emplea en ensayos para detectar especies reactivas de oxígeno en células y tejidos.
Estudios de Expresión Génica: La coelenteramida se utiliza como un reportero en varios estudios de expresión génica, lo que ayuda a dilucidar la función y la regulación de los genes.
Cribado de Fármacos: Sus propiedades bioluminiscentes se utilizan en ensayos de cribado de alto rendimiento para el descubrimiento de fármacos.
Mecanismo De Acción
El mecanismo por el cual la coelenteramida ejerce sus efectos se basa principalmente en su papel en la bioluminiscencia. En los organismos marinos, la coelenterazina se oxida a coelenteramida en presencia de oxígeno molecular, produciendo luz. Esta reacción está catalizada por enzimas luciferasas. La luz emitida es el resultado de la energía liberada durante el proceso de oxidación, que excita la molécula de coelenteramida, haciéndola emitir fotones a medida que regresa a su estado fundamental .
Comparación Con Compuestos Similares
La coelenteramida se puede comparar con otros compuestos bioluminiscentes como:
Luciferina: Encontrada en las luciérnagas, la luciferina también se oxida para producir luz, pero requiere trifosfato de adenosina (ATP) e iones de magnesio.
Aequorina: Una proteína que une calcio que utiliza la coelenterazina como sustrato para producir luz en presencia de iones de calcio.
Luciferasa de Renilla: Otro sistema bioluminiscente que utiliza la coelenterazina, pero con diferentes propiedades espectrales y aplicaciones.
Unicidad: La coelenteramida es única debido a su papel específico en la bioluminiscencia marina y su capacidad de emitir luz azul. Sus aplicaciones en la detección de iones de calcio y en los ensayos de especies reactivas de oxígeno también la diferencian de otros compuestos bioluminiscentes.
Compuestos Similares:
- Luciferina
- Aequorina
- Luciferasa de Renilla
Las propiedades y aplicaciones distintas de la coelenteramida la convierten en una herramienta valiosa en varios campos de investigación científica, contribuyendo a nuestra comprensión de la bioluminiscencia y sus aplicaciones prácticas.
Propiedades
Número CAS |
50611-86-4 |
|---|---|
Fórmula molecular |
C25H21N3O3 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
N-[3-benzyl-5-(4-hydroxyphenyl)pyrazin-2-yl]-2-(4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C25H21N3O3/c29-20-10-6-18(7-11-20)15-24(31)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(30)13-9-19/h1-13,16,29-30H,14-15H2,(H,26,28,31) |
Clave InChI |
CJIIERPDFZUYPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Sinónimos |
coelenteramide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




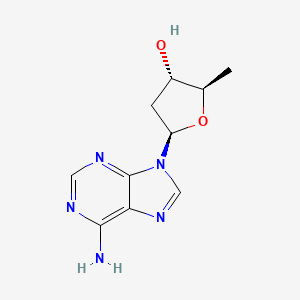
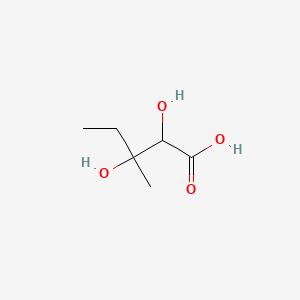
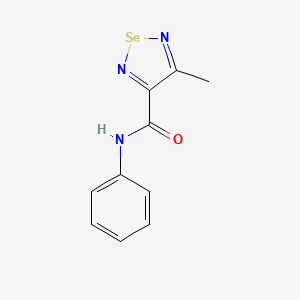
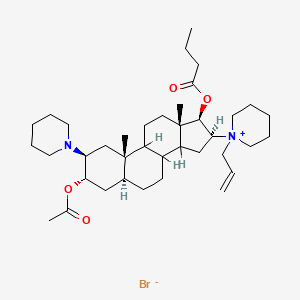
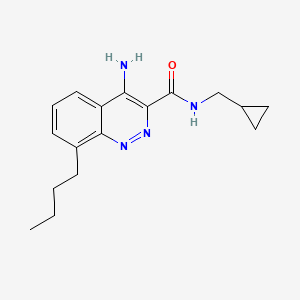
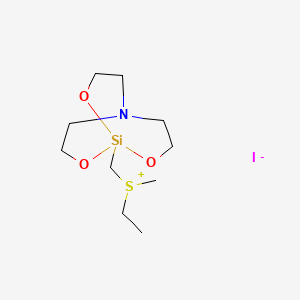
![(3S,5R,10S,13R,14R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B1206792.png)




